molecular formula C13H15F3N4O2 B6416703 tert-butyl N-{[8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}carbamate CAS No. 2034154-19-1

tert-butyl N-{[8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}carbamate

Cat. No.: B6416703
CAS No.: 2034154-19-1
M. Wt: 316.28 g/mol
InChI Key: IDSIMUJUAAKORK-UHFFFAOYSA-N
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Description

This compound is a triazolopyridine derivative featuring a trifluoromethyl (-CF₃) group at the 8-position of the pyridine ring and a tert-butyl carbamate moiety attached via a methylene bridge to the triazole ring. The trifluoromethyl group enhances lipophilicity and metabolic stability, making the compound of interest in medicinal chemistry and drug discovery. Its synthesis typically involves coupling reactions and functional group transformations, as exemplified by the use of Lawesson’s reagent to facilitate cyclization or thiolation steps .

Properties

IUPAC Name

tert-butyl N-[[8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15F3N4O2/c1-12(2,3)22-11(21)17-7-9-18-19-10-8(13(14,15)16)5-4-6-20(9)10/h4-6H,7H2,1-3H3,(H,17,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDSIMUJUAAKORK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1=NN=C2N1C=CC=C2C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15F3N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

Tert-butyl N-{[8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}carbamate (CAS No. 2034154-19-1) is a compound of significant interest in medicinal chemistry due to its potential biological activities. Its molecular formula is C13H15F3N4O2, with a molecular weight of 316.28 g/mol. This compound features a trifluoromethyl group, which is known to enhance biological activity by increasing lipophilicity and modulating the electronic properties of the molecule.

Chemical Structure and Properties

The compound's structure is characterized by the presence of a triazole ring fused with a pyridine moiety, which contributes to its biological activity. The trifluoromethyl group at position 8 is particularly noteworthy for its role in enhancing the compound's interaction with biological targets.

PropertyValue
Molecular FormulaC13H15F3N4O2
Molecular Weight316.28 g/mol
CAS Number2034154-19-1
PurityTypically >95%
Complexity Rating411

Biological Activity

Research indicates that compounds containing triazole and pyridine structures exhibit various biological activities, including antimicrobial, antifungal, and anticancer properties. The specific biological activities of this compound have been explored in several studies:

  • Antimicrobial Activity : Studies have shown that similar triazolo-pyridine derivatives possess significant antimicrobial activity against various pathogens. The presence of the trifluoromethyl group has been linked to enhanced potency against Chlamydia trachomatis, indicating that this compound may also demonstrate selective antimicrobial properties .
  • Anticancer Potential : Research on related compounds has suggested that they may inhibit specific protein kinases involved in cancer progression. For instance, derivatives containing triazole rings have been noted for their ability to inhibit c-Met protein kinase . This suggests that this compound could be a candidate for further anticancer studies.
  • Structure-Activity Relationships (SAR) : Investigations into SAR have revealed that modifications to the triazole and pyridine components can significantly affect biological activity. The trifluoromethyl substitution is critical for maintaining high potency and selectivity against specific targets .

Case Studies

A notable study examined the efficacy of triazolo-pyridine derivatives against Cryptosporidium parvum, with compounds exhibiting an EC50 as low as 0.17 μM . Such findings underscore the potential of this class of compounds in treating parasitic infections.

Another study focused on the antichlamydial activity of related compounds, demonstrating that specific structural features are crucial for efficacy without compromising host cell viability . This highlights the importance of continued exploration into the biological applications of this compound.

Scientific Research Applications

Medicinal Chemistry

Tert-butyl N-{[8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}carbamate has shown promise as a lead compound in the development of new therapeutic agents. Its structural analogs have been investigated for their ability to inhibit various biological pathways, particularly in the context of cancer and inflammatory diseases.

Inhibitors of Kinases

Research indicates that compounds similar to this carbamate can act as inhibitors of p38 mitogen-activated protein kinase (MAPK), which is involved in cellular stress responses and inflammation. The inhibition of such kinases can lead to potential treatments for diseases characterized by chronic inflammation and cancer .

Antimicrobial Activity

Studies have suggested that triazolo-pyridine derivatives may exhibit antimicrobial properties. The presence of the trifluoromethyl group enhances the compound's interaction with microbial targets, potentially leading to the development of new antibiotics .

Neuropharmacology

The unique chemical structure of this compound positions it as a candidate for neuropharmacological studies. Its ability to cross the blood-brain barrier could be explored for treating neurological disorders .

Case Studies and Research Findings

Several studies have investigated the biological activities associated with triazolo-pyridine derivatives:

  • Study on Anticancer Properties : A study demonstrated that related compounds inhibited cell proliferation in various cancer cell lines by targeting specific signaling pathways involved in tumor growth .
  • Inflammatory Response Modulation : Research indicated that these compounds could modulate inflammatory responses through their action on MAPK pathways, suggesting potential applications in treating autoimmune diseases .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional nuances of tert-butyl N-{[8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}carbamate can be contextualized by comparing it to analogous triazolopyridine derivatives. Key distinctions arise from substituent positions, electronic effects, and synthetic routes.

Substituent Position and Electronic Effects

Compound Name Substituent Position/Group Key Properties
This compound (Target) -CF₃ at 8-position Enhanced lipophilicity, metabolic stability, electron-withdrawing effect .
tert-butyl ((6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)carbamate -CF₃ at 6-position Altered electronic environment; potential differences in receptor binding .
tert-butyl ((6-chloro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)carbamate -Cl at 6-position Less electron-withdrawing than -CF₃; may influence reactivity and solubility .
tert-butyl (8-bromo-[1,2,4]triazolo[4,3-a]pyridin-3-yl)(methyl)carbamate -Br at 8-position Bromine acts as a leaving group, enabling cross-coupling reactions (e.g., Suzuki) .
tert-butyl 2,5-difluoro-4-(3-oxo[1,2,4]triazolo[4,3-a]pyridin-2(3H)-yl)benzoate Difluorobenzoate fused to triazole Increased aromatic stacking potential; distinct pharmacological applications .

Spectral Data Comparison

Compound ¹H-NMR (δ, CDCl₃) ¹³C-NMR Highlights
Target (CF₃ at 8-position) Not explicitly reported; expected downfield shifts for -CF₃-adjacent protons. -CF₃ (δ ~120–125 ppm, q, J = 270 Hz) .
6-Chloro Analogue δ 8.60 (s, 1H), 7.82–7.80 (m, 2H), 4.90 (s, 2H), 1.49 (s, 9H) -Cl (δ ~110 ppm); tert-butyl (δ 28–30 ppm).
Difluorobenzoate Derivative δ 1.60 (s, 9H), 7.76 (d, 1H), 7.81 (td, 1H) Aromatic carbons (δ 120–150 ppm); carbonyl (δ 165 ppm).

Functional and Application Differences

  • Target Compound : The 8-CF₃ group improves pharmacokinetic properties, making it suitable for CNS-targeting drugs.
  • Bromo Derivative : Serves as an intermediate for Suzuki-Miyaura couplings to install boronic acid groups (e.g., compound 76E) .

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